molecular formula C12H11N5 B1267903 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5444-61-1

1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1267903
CAS No.: 5444-61-1
M. Wt: 225.25 g/mol
InChI Key: MFJROXVGGWPNPO-UHFFFAOYSA-N
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Description

1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a benzyl group attached to the nitrogen atom at position 1 and an amine group at position 4.

Biochemical Analysis

Biochemical Properties

1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a crucial role in biochemical reactions, primarily due to its ability to inhibit specific kinases. This compound interacts with enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which are essential for cell cycle regulation and signal transduction. The interaction between this compound and these enzymes involves binding to the ATP-binding site, thereby inhibiting their activity and preventing phosphorylation of target proteins . This inhibition can lead to the disruption of various cellular processes, including cell proliferation and survival.

Cellular Effects

The effects of this compound on cells are profound. This compound has been shown to induce apoptosis in cancer cells by inhibiting key signaling pathways such as the PI3K/Akt and MAPK pathways . Additionally, this compound can alter gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, including reduced glycolysis and increased oxidative phosphorylation, ultimately affecting cell viability and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves binding to the ATP-binding site of kinases, thereby inhibiting their catalytic activity . This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of signaling pathways that regulate cell growth and survival. Additionally, this compound can induce conformational changes in the target enzymes, further enhancing its inhibitory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can be significant. Prolonged exposure to this compound can lead to sustained inhibition of kinase activity, resulting in long-term changes in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s ability to inhibit off-target kinases and disrupt normal cellular functions.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to kinase signaling . This compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and oxidative phosphorylation. Additionally, this compound can interact with cofactors such as ATP and NADH, further influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via ATP-binding cassette (ABC) transporters and distributed to various cellular compartments. The localization and accumulation of this compound can significantly impact its biological activity and therapeutic efficacy.

Subcellular Localization

This compound is primarily localized in the cytoplasm and nucleus of cells . This subcellular localization is essential for its activity, as it allows the compound to interact with target kinases and other regulatory proteins. Additionally, post-translational modifications such as phosphorylation can influence the localization and function of this compound, directing it to specific cellular compartments where it can exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-keto ester or diketone under acidic or basic conditions.

    Cyclization to form the pyrazolo[3,4-d]pyrimidine core: The pyrazole intermediate is then reacted with a suitable formamide or formic acid derivative to form the pyrazolo[3,4-d]pyrimidine core.

    Introduction of the benzyl group: The final step involves the alkylation of the nitrogen atom at position 1 with a benzyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group at position 4 can be replaced with other nucleophiles such as halides, thiols, or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, thiols, amines, and appropriate solvents like dimethylformamide or dichloromethane.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the amine group.

Scientific Research Applications

1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:

Comparison with Similar Compounds

1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of certain kinases, making it a promising candidate for further research and development in therapeutic applications.

Properties

IUPAC Name

1-benzylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c13-11-10-6-16-17(12(10)15-8-14-11)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJROXVGGWPNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70280938
Record name 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5444-61-1
Record name 5444-61-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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